Fenoldopam-d4 Mesylate
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Overview
Description
Fenoldopam-d4 Mesylate is a deuterated form of Fenoldopam Mesylate, a benzazepine derivative that acts as a selective dopamine D1 receptor agonist. It is primarily used as an antihypertensive agent for the short-term management of severe hypertension, particularly in emergency situations where rapid but reversible reduction of blood pressure is required .
Preparation Methods
The synthesis of Fenoldopam-d4 Mesylate involves the incorporation of deuterium atoms into the Fenoldopam molecule. . Industrial production methods typically involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling.
Chemical Reactions Analysis
Fenoldopam-d4 Mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
Fenoldopam-d4 Mesylate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Fenoldopam.
Biology: Employed in studies investigating dopamine receptor signaling pathways.
Medicine: Utilized in clinical research to evaluate its efficacy and safety in managing hypertension and its potential reno-protective effects
Industry: Applied in the development of new antihypertensive drugs and in the study of drug interactions.
Mechanism of Action
Fenoldopam-d4 Mesylate exerts its effects by selectively activating dopamine D1 receptors, leading to vasodilation and a subsequent decrease in blood pressure. It binds with moderate affinity to α2-adrenoceptors but has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, or muscarinic receptors. The activation of D1 receptors stimulates adenylyl cyclase, increasing intracellular cyclic AMP levels, which results in the relaxation of vascular smooth muscle .
Comparison with Similar Compounds
Fenoldopam-d4 Mesylate is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. Similar compounds include:
Fenoldopam Mesylate: The non-deuterated form, used for similar therapeutic purposes.
Dopamine: A naturally occurring neurotransmitter with broader receptor activity.
Sodium Nitroprusside: Another antihypertensive agent used in emergency settings but associated with thiocyanate toxicity
This compound stands out due to its selective receptor activity and improved pharmacokinetic properties, making it a valuable tool in both clinical and research settings.
Properties
Molecular Formula |
C17H20ClNO6S |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
9-chloro-2,2,4,4-tetradeuterio-5-(4-hydroxyphenyl)-3,5-dihydro-1H-3-benzazepine-7,8-diol;methanesulfonic acid |
InChI |
InChI=1S/C16H16ClNO3.CH4O3S/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;1-5(2,3)4/h1-4,7,13,18-21H,5-6,8H2;1H3,(H,2,3,4)/i6D2,8D2; |
InChI Key |
CVKUMNRCIJMVAR-ZHTTVBFJSA-N |
Isomeric SMILES |
[2H]C1(CC2=C(C(=C(C=C2C(C(N1)([2H])[2H])C3=CC=C(C=C3)O)O)O)Cl)[2H].CS(=O)(=O)O |
Canonical SMILES |
CS(=O)(=O)O.C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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